DL-alpha-Methylleucine hydrochloride
Overview
Description
DL-alpha-Methylleucine hydrochloride is a synthetic compound that belongs to the class of alpha-amino acids. It is a racemic mixture of two enantiomers, D-alpha-Methylleucine and L-alpha-Methylleucine, which differ in their spatial arrangement. This compound is commonly used as a reagent to induce protein aggregation in scientific experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-alpha-Methylleucine hydrochloride can be synthesized through various methods. One common approach involves the reaction of alpha-methylleucine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated equipment. The process includes the precise measurement of reactants, controlled reaction conditions, and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
DL-alpha-Methylleucine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amino acid derivatives .
Scientific Research Applications
DL-alpha-Methylleucine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to protein aggregation and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of DL-alpha-Methylleucine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with branched-chain amino acid aminotransferase, an enzyme involved in amino acid metabolism. This interaction affects the enzyme’s activity and influences various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DL-alpha-Methylleucine hydrochloride include:
- L-leucine methyl ester hydrochloride
- 2-Methyl-L-leucine
- 2-Methyl-D-leucine
Uniqueness
This compound is unique due to its racemic mixture of enantiomers, which provides distinct properties compared to its individual enantiomers. This racemic mixture allows for a broader range of applications and interactions in scientific research .
Properties
IUPAC Name |
2-amino-2,4-dimethylpentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCTDHOWCQMPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72408-59-4 | |
Record name | Leucine, 2-methyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72408-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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